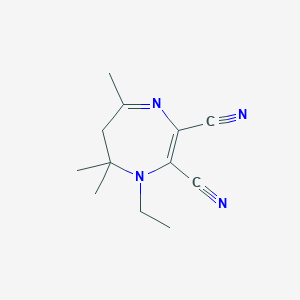

1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Descripción general

Descripción

The compound 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a derivative of the 1,2-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The structure of this compound suggests that it is a diazepine with additional ethyl and methyl groups, as well as two nitrile groups attached to the diazepine ring.

Synthesis Analysis

The synthesis of related diazepine derivatives has been described in the literature. For instance, the saponification of 1-ethoxycarbonyl and 1-benzoyl-4,5-dihydro (1-H) 1,2-diazepine derivatives can lead to the formation of delocalized 6π electron anions. These anions can undergo thermal disrotatory electrocyclization to form bicyclic 4π anions, which can then be acetylated to yield stable diaza-2,3 bicyclo [3.2.0] hept-3-ene compounds . Although the specific synthesis of this compound is not detailed, the general approach to synthesizing diazepine derivatives could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by a seven-membered ring containing two nitrogen atoms. The presence of substituents such as ethyl and methyl groups, as well as nitrile functionalities, would influence the electronic distribution and steric hindrance within the molecule. The exact molecular structure analysis of this compound would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Diazepine derivatives can participate in various chemical reactions. The abstract from paper suggests that the diazepine anions can undergo electrocyclization, a reaction that is important for the formation of bicyclic structures. Additionally, halogenation reactions have been explored with diazepine derivatives, as described in paper , where the condensation of α-bromoacetophenone azines with diethyl malonate in the presence of sodium ethoxide leads to the formation of bis(ethoxycarbonyl) dihydrodiazepines. These compounds can then be halogenated to yield various halogenated diazepines, with the reaction conditions influencing the relative yields of the products. Dehalogenation of these products has also been investigated . These reactions are indicative of the reactivity of diazepine derivatives and could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitrile groups would affect the compound's polarity, solubility, and reactivity. The steric effects of the ethyl and methyl substituents would also play a role in the compound's physical properties, such as melting point and boiling point. The bicyclic nature of some diazepine derivatives, as mentioned in paper , could also impact the compound's stability and reactivity. To fully understand the physical and chemical properties of this compound, empirical data from experiments such as NMR, IR spectroscopy, and mass spectrometry would be necessary.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Enthalpy Measurement

The enthalpies of dissolution of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile in aqueous KOH solutions were measured using direct calorimetric methods. This provided insights into the standard enthalpies of combustion and formation of the compound (Krutova et al., 2020).

One-Pot Synthesis of Bifunctional Compounds

A novel method was developed for the one-pot synthesis of bifunctional diazepine-tetrazole containing compounds, including 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles (Mofakham et al., 2012).

Photophysical Properties

The synthesis and characterization of novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles were conducted. Their photophysical properties were examined, revealing characteristic absorption bands in UV–Vis spectra and low fluorescence intensity in various solvents (Wieczorek et al., 2016).

Molecular Structure and Reactivity

Structural Effects on Spectral Properties

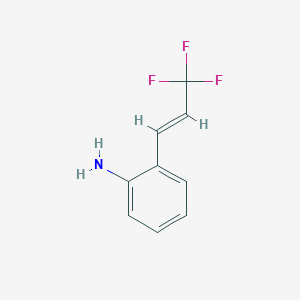

The effects of substituents on the spectral properties and conformational states of novel 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles were studied. This research provides new insight into the structure-property relationships of these compounds (Tarakanov et al., 2016).

Crystal Structure Analysis

The molecular identities and geometries of certain diazepine derivatives, such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were authenticated by single-crystal X-ray diffraction analysis, confirming their tautomeric forms (Ahumada et al., 2016).

Reactivities Towards Electrophilic Substitution

Studies on the reactivities of positions 5 and 6 in 2,3-dihydro-1,4-diazepines towards electrophilic substitution by bromine were conducted to understand the behavior of protons at these positions under various conditions (Barnett et al., 1971).

Applications in Specific Fields

Near-IR-Absorbing Porphyrazines

The synthesis of novel near-IR-absorbing porphyrazines, with tetrakis-(5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepino)porphyrazines, was achieved. These compounds have potential applications in photodynamic therapy due to their ability to generate singlet oxygen (Skvortsov et al., 2020).

HIV-1 Inhibitors

Arylpyrido-diazepine and -thiodiazepine derivatives, related to the 1,4-diazepine structure, were found to be potent and highly selective HIV-1 inhibitors targeted at the reverse transcriptase, showing potential for treatment of HIV-1 infection (Bellarosa et al., 1996).

Propiedades

IUPAC Name |

1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-5-16-11(8-14)10(7-13)15-9(2)6-12(16,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOYMAVLCBLUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=C(CC1(C)C)C)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323556 | |

| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

861210-24-4 | |

| Record name | 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)